molecular formula C22H28N6O2 B2722009 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide CAS No. 2309259-63-8

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide

Numéro de catalogue B2722009
Numéro CAS: 2309259-63-8
Poids moléculaire: 408.506
Clé InChI: FBFVUPONTFGWEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis of Eosinophil Infiltration Inhibitors with Antihistaminic Activity

A study by Gyoten et al. (2003) highlighted the synthesis and evaluation of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, showcasing potent antihistaminic activities and inhibition of eosinophil chemotaxis. Although the specific compound of interest is not directly mentioned, this research underscores the broad interest in triazolopyridazine derivatives for potential therapeutic applications, including anti-inflammatory and antihistamine effects (Gyoten et al., 2003).

Cardiovascular Applications

Another study conducted by Sato et al. (1980) elaborates on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, demonstrating significant coronary vasodilating and antihypertensive activities. This indicates the potential for derivatives of the compound to contribute to cardiovascular drug development (Sato et al., 1980).

Antimicrobial and Antitumor Potential

Antitumor and Antimicrobial Activities

Research by Riyadh (2011) on enaminones as building blocks for substituted pyrazoles revealed compounds with notable antitumor and antimicrobial activities. The study emphasizes the versatility of triazolopyridazine derivatives in developing agents with significant biological effects (Riyadh, 2011).

Antiasthma Agents

The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents was detailed by Medwid et al. (1990), where compounds demonstrated effectiveness as mediator release inhibitors. This suggests the potential application of triazolopyridazine derivatives in treating respiratory conditions (Medwid et al., 1990).

Structural Analysis and Synthesis Techniques

Synthesis and Structure Analysis of Pyridazine Analogs

A study by Sallam et al. (2021) focused on the synthesis and structural elucidation of a pyridazine analog, underscoring the importance of heterocyclic compounds in medicinal chemistry. This research provides insight into methodologies that could be applicable to the synthesis and analysis of the compound (Sallam et al., 2021).

Propriétés

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15-7-6-8-17(11-15)30-14-20(29)26(5)16-12-27(13-16)19-10-9-18-23-24-21(22(2,3)4)28(18)25-19/h6-11,16H,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFVUPONTFGWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C(C)(C)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.